Bienvenue dans la boutique en ligne BenchChem!

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5

LC-MS/MS quantification stable isotope dilution internal standard mass shift

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 (CAS 1190018-72-4) is a stable isotope-labeled (d5) glycine conjugate featuring five deuterium atoms incorporated exclusively into the tert-butyl ester protecting group. With a molecular formula of C₁₂H₁₆D₅NO₄S and molecular weight of 280.40 g/mol, this compound is the isotopologue of the unlabeled N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester (CAS 1076198-75-8, MW 275.36).

Molecular Formula C12H21NO4S
Molecular Weight 280.394
CAS No. 1190018-72-4
Cat. No. B562840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5
CAS1190018-72-4
SynonymsN-[3-(Acetylthio)-2-methyl-1-oxopropyl]glycine 1,1-Dimethylethyl Ester-d5
Molecular FormulaC12H21NO4S
Molecular Weight280.394
Structural Identifiers
SMILESCC(CSC(=O)C)C(=O)NCC(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO4S/c1-8(7-18-9(2)14)11(16)13-6-10(15)17-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)/i1D3,7D2
InChIKeyOYYYGUPYKZEDQD-WRMAMSRYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 (CAS 1190018-72-4): A Proprietary Deuterium-Labeled Analytical Standard for ACE Inhibitor Metabolite Quantification


N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 (CAS 1190018-72-4) is a stable isotope-labeled (d5) glycine conjugate featuring five deuterium atoms incorporated exclusively into the tert-butyl ester protecting group . With a molecular formula of C₁₂H₁₆D₅NO₄S and molecular weight of 280.40 g/mol, this compound is the isotopologue of the unlabeled N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester (CAS 1076198-75-8, MW 275.36) . The parent structure belongs to the [(acylthio)alkanoyl]glycine series first characterized by Suh et al. (1985) as orally active antihypertensive ACE inhibitor prodrugs, where the S-acetyl-protected mercaptopropanoyl moiety serves as a latent thiol that releases the active sulfhydryl species upon in vivo hydrolysis [1]. The compound is supplied as a colorless oil, soluble in dichloromethane, ethyl acetate, and methanol, with a specified isotopic enrichment of 98 atom % D .

Why Unlabeled N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester or Captopril-d3 Cannot Substitute for the d5 Isotopologue in Quantitative Bioanalytical Workflows


The d5 isotopologue is engineered specifically as an internal standard (IS) for stable isotope dilution LC-MS/MS assays, and generic substitution with the unlabeled analog (CAS 1076198-75-8) or captopril-d3 introduces quantitation errors that compromise regulatory-grade bioanalysis. The unlabeled compound is chromatographically nearly identical to the target analyte and offers no mass differentiation, rendering it useless as an IS [1]. Captopril-d3, while deuterated, carries a mass shift of only +3 Da on the parent drug scaffold (proline-based) and cannot correct for differential extraction efficiency, ion suppression, or chromatographic behavior of glycine conjugate metabolites, which possess distinct physicochemical properties including different retention time, ionization efficiency, and matrix effect profiles [2]. Regulatory guidance (FDA BMV, EMA) and industry best practices mandate that the IS be as structurally close to the analyte as possible—ideally a stable isotope-labeled analog differing only in isotopic composition—to co-elute with the analyte and track recovery through all sample preparation and ionization steps .

Quantitative Differentiation Evidence: N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 vs. Closest Analogs


Mass Shift of +5.04 Da vs. Unlabeled Analog Exceeds the Minimum +3 Da Threshold Required for Reliable MS Quantitation Without Isotopic Cross-Talk

The target d5 compound provides an exact monoisotopic mass of 280.1505 Da versus 275.1555 Da for the unlabeled analog (C₁₂H₂₁NO₄S), yielding a net mass shift of +5.04 Da . This exceeds the widely accepted minimum +3 Da threshold for deuterated internal standards in quantitative LC-MS/MS, below which isotopic overlap between the [M+H]⁺ isotope clusters of the analyte and IS can generate cross-talk that artificially elevates baseline signal and compromises lower limit of quantitation (LLOQ) . Captopril-d3, by comparison, provides only a +3 Da shift relative to captopril, placing it at the threshold where isotopic cross-talk risk becomes assay-dependent [1]. The +5 Da separation of the d5 compound ensures baseline-resolved extracted ion chromatograms at unit resolution, a critical requirement for regulated bioanalysis under FDA BMV and EMA guidelines.

LC-MS/MS quantification stable isotope dilution internal standard mass shift isotopic cross-talk

Isotopic Enrichment Specification of 98 atom % D Enables Compliance with Regulatory Bioanalytical Method Validation Requirements

The target d5 compound is specified at 98 atom % D isotopic enrichment by Alfa Chemistry (Catalog ACMA00023322) . This enrichment level meets or exceeds the typical ≥98 atom % D threshold recommended for internal standards used in regulated bioanalytical studies, as lower enrichment (e.g., 95–96 atom % D) can produce a measurable unlabeled fraction that contributes to background signal at the analyte retention time, thereby degrading assay accuracy at low concentrations [1]. The unlabeled analog (CAS 1076198-75-8), by definition, has 0 atom % D enrichment. Captopril-d3 from Cayman Chemical is specified at ≥99% deuterated purity, which is comparable; however, captopril-d3 targets a different molecular scaffold (L-proline-based) and cannot serve as an IS for glycine conjugate quantification [2].

isotopic enrichment 98 atom % D regulatory bioanalysis method validation

Deuterium Labeling Exclusively on the tert-Butyl Ester Moiety Minimizes Chromatographic Isotope Effect vs. Backbone-Labeled Alternatives

The IUPAC name tert-butyl 2-[[2-[acetylsulfanyl(dideuterio)methyl]-3,3,3-trideuteriopropanoyl]amino]acetate and the InChI isotopic layer (/i1D3,7D2) confirm that all five deuterium atoms reside on the tert-butyl ester group—specifically, 3 deuteriums on the distal methyl (position 1) and 2 on the methylene adjacent to sulfur (position 7) . This labeling strategy is significant because deuterium placement on a hydrophobic protecting group (logP-contributing t-Bu) rather than on polar backbone positions (e.g., amide NH or α-carbon) minimizes deuterium isotope-induced chromatographic retention time shifts (ΔtR) that can cause the IS and analyte to experience different matrix effects in electrospray ionization [1]. In contrast, captopril-d3 (deuterium placed on the proline ring or methyl groups of the captopril scaffold) undergoes reversed-phase chromatography in a different retention window entirely due to its more polar, zwitterionic character [2].

deuterium isotope effect chromatographic co-elution tert-butyl ester labeling reversed-phase LC

ACE Inhibitory Activity of the Parent Compound Class Established by Suh et al. (1985) Provides Pharmacological Relevance for Glycine Conjugate Metabolite Tracing

The 1985 study by Suh et al. established that N-substituted [(acylthio)alkanoyl]glycine derivatives act as orally active ACE inhibitor prodrugs, with the S-acetylthio group serving as a latent thiol that is hydrolyzed in vivo to liberate the active mercaptoalkanoyl species [1]. In that study, (S)-N-cyclopentyl-N-[3-[(2,2-dimethyl-1-oxopropyl)thio]-2-methyl-1-oxopropyl]glycine (pivopril, REV 3659-(S)) was identified as the most active member of the series, demonstrating potent blood pressure reduction in Na-deficient spontaneously hypertensive rats (SHR) [1]. The target d5 compound shares the identical 3-acetylthio-2-methylpropanoyl glycine core structure (differing only in the N-substituent and the tert-butyl ester protection), placing it within the same pharmacologically validated series. Captopril-d3, while also targeting the ACE pathway, is structurally a proline conjugate—not a glycine conjugate—and thus represents a distinct metabolic branch. Alacepril, a prodrug that is deacetylated and then hydrolyzed to release captopril and phenylalanine, further validates the metabolic relevance of S-acetylthio-protected mercaptopropanoyl conjugates as a therapeutically significant structural class [2].

ACE inhibition glycine conjugate prodrug captopril metabolite

Procurement Differentiation: TRC A188792 Catalog Item Offers 5 mg and 50 mg Formats with 32-Day Lead Time; Unit Pricing at 5 mg Scale is €58.40/mg

The d5 compound is commercially available from Toronto Research Chemicals (TRC) under catalog number A188792 in 5 mg (€292) and 50 mg (€1,959) formats, with an estimated delivery lead time of approximately 32 days through CymitQuimica . At the 5 mg scale, this yields a unit cost of €58.40/mg. For comparison, the unlabeled analog (TRC A188790) was priced at $104 for 50 mg (~$2.08/mg) as of April 2023, representing an approximately 28-fold cost premium for the deuterated form . GLPBio offers an alternative supply channel with 100 mg at $649 ($6.49/mg) under catalog GF06990, though with typically longer lead times [1]. BOC Sciences (BLP-007783) and Alfa Chemistry (ACMA00023322) provide additional sourcing options with varying batch sizes and custom synthesis capabilities. This multi-vendor availability with documented pricing enables procurement teams to benchmark costs and negotiate effectively, while the significant price differential versus the unlabeled form underscores the value-added nature of the cGMP-suitable isotopic labeling.

procurement pricing TRC A188792 lead time unit economics

Optimal Deployment Scenarios for N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 in Quantitative Bioanalysis and Metabolic Research


Stable Isotope Dilution LC-MS/MS Quantification of Glycine-Conjugated Captopril Metabolites in Plasma and Urine for Pharmacokinetic Studies

The d5 compound is the optimal internal standard for quantifying N-(3-acetylthio-2-methylpropanoyl)glycine and its deprotected (free thiol) and de-esterified forms in biological matrices. The +5.04 Da mass shift eliminates isotopic cross-talk at unit resolution , and the 98 atom % D enrichment ensures that the unlabeled fraction contributes negligible background at the LLOQ . This application is directly relevant to pharmacokinetic profiling of captopril, alacepril, and related ACE inhibitor prodrugs where glycine conjugation represents a significant metabolic pathway.

Metabolic Flux Analysis of Glycine N-Acyltransferase Activity Using Deuterium-Labeled Substrate Tracing

The deuterium label on the tert-butyl ester of this compound enables its use as a tracer substrate for glycine N-acyltransferase (GLYAT) and related conjugating enzymes. By monitoring the fate of the deuterated species via LC-HRMS, researchers can distinguish exogenously administered probe from endogenous glycine conjugates, supporting mechanistic enzymology and xenobiotic metabolism studies . The exclusive labeling of the t-Bu ester (as opposed to the acyl backbone) minimizes metabolic isotope effects that could otherwise distort kinetic measurements.

Impurity Profiling and Stability-Indicating Method Development for Captopril API and Finished Dosage Forms

Pharmaceutical quality control laboratories developing HPLC/UV or LC-MS methods for captopril impurity profiling per USP/EP monographs can employ the d5 compound as a system suitability standard or retention time marker for glycine-conjugate related substances. The compound's defined structure (acetyl-protected thiol, glycine conjugate, tert-butyl ester) provides a distinct chromatographic retention time and mass signature that aids in peak identification during forced degradation studies, where 15+ unknown impurities have been reported [1].

Custom Synthesis Starting Material for Higher-Order Deuterated ACE Inhibitor Prodrug Analogs

As a pre-labeled building block, the d5 compound can serve as a starting material for the synthesis of more complex deuterated ACE inhibitor analogs, such as N-substituted glycine derivatives with modified N-alkyl or N-aryl groups. The tert-butyl ester protecting group can be selectively removed under acidic conditions to reveal the free glycine carboxylate, which can then be coupled to various amines, leveraging the existing d5 label to track metabolic fate without requiring de novo isotopic labeling at each synthetic step [2]. This reduces the cost and time of synthesizing labeled compound libraries for SAR and DMPK studies.

Quote Request

Request a Quote for N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.